molecular formula C10H14ClNO B6275280 1-[3-(dimethylamino)phenyl]ethan-1-one hydrochloride CAS No. 2763759-76-6

1-[3-(dimethylamino)phenyl]ethan-1-one hydrochloride

Cat. No.: B6275280
CAS No.: 2763759-76-6
M. Wt: 199.7
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Description

1-[3-(Dimethylamino)phenyl]ethan-1-one hydrochloride is an organic compound with the molecular formula C10H14ClNO. It is a hydrochloride salt of 1-[3-(dimethylamino)phenyl]ethan-1-one, which is known for its applications in various fields of scientific research and industry. This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to an ethanone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(dimethylamino)phenyl]ethan-1-one hydrochloride typically involves the reaction of 3-(dimethylamino)benzaldehyde with a suitable reagent to form the ethanone derivative. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by acidification to yield the desired product. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The hydrochloride salt is typically obtained by treating the free base with hydrochloric acid, followed by crystallization and purification steps.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Dimethylamino)phenyl]ethan-1-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-[3-(Dimethylamino)phenyl]ethan-1-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its pharmacological properties and potential therapeutic applications.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[3-(dimethylamino)phenyl]ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The compound may also act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(Dimethylamino)phenyl]ethan-1-one: Similar structure but with the dimethylamino group at the para position.

    1-[3-(Dimethylamino)phenyl]propan-1-one: Similar structure with an additional methylene group in the side chain.

    1-[3-(Dimethylamino)phenyl]butan-1-one: Similar structure with two additional methylene groups in the side chain.

Uniqueness

1-[3-(Dimethylamino)phenyl]ethan-1-one hydrochloride is unique due to its specific substitution pattern and the presence of the ethanone group. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

2763759-76-6

Molecular Formula

C10H14ClNO

Molecular Weight

199.7

Purity

95

Origin of Product

United States

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